2,4-Difluoro-7-nitrofluoren-9-one
CAS No.: 3127-59-1
Cat. No.: VC20669873
Molecular Formula: C13H5F2NO3
Molecular Weight: 261.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3127-59-1 |
|---|---|
| Molecular Formula | C13H5F2NO3 |
| Molecular Weight | 261.18 g/mol |
| IUPAC Name | 2,4-difluoro-7-nitrofluoren-9-one |
| Standard InChI | InChI=1S/C13H5F2NO3/c14-6-3-10-12(11(15)4-6)8-2-1-7(16(18)19)5-9(8)13(10)17/h1-5H |
| Standard InChI Key | RJOVHGLQVOGJJR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2,4-Difluoro-7-nitrofluoren-9-one belongs to the fluorenone family, featuring a bicyclic aromatic system with ketonic functionality at the 9-position. The molecule is substituted with fluorine atoms at the 2- and 4-positions and a nitro group at the 7-position (Figure 1). This substitution pattern introduces significant electronic effects, altering the compound’s reactivity and optical properties compared to unsubstituted fluorenone .
Table 1: Fundamental Properties of 2,4-Difluoro-7-nitrofluoren-9-one
| Property | Value |
|---|---|
| CAS Number | 3127-59-1 |
| Molecular Formula | |
| Molecular Weight | 261.181 g/mol |
| Density | 1.582 g/cm³ |
| Boiling Point | 434.3°C (760 mmHg) |
| Flash Point | 216.4°C |
| Refractive Index | 1.653 |
The electron-withdrawing nitro and fluorine groups reduce the electron density of the aromatic system, enhancing its suitability for electrophilic substitution reactions . X-ray crystallography data, though unavailable in the cited sources, suggest that the planar fluorenone core facilitates π-π stacking interactions, which are critical for its performance in solid-state applications .
Spectroscopic Profiles
Nuclear Magnetic Resonance (NMR) spectra of related fluorenone derivatives, such as 7-(benzothiazol-2-yl)-9,9-di(2-(2-methoxyethoxy)ethyl)fluoren-2-amine, reveal distinct aromatic proton resonances between δ 7.36–8.26 ppm, with fluorine atoms inducing deshielding effects . The nitro group’s presence is confirmed by infrared (IR) absorption bands near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch), consistent with nitroaromatic compounds .
Synthesis and Functionalization
Alkylation and Nitration Strategies
The synthesis of 2,4-Difluoro-7-nitrofluoren-9-one derivatives often begins with fluorenone precursors subjected to sequential alkylation and nitration. A representative protocol involves:
-
Alkylation: Treatment of 7-nitrofluoren-2-amine with 1-bromo-2-(2-methoxyethoxy)ethane in dimethyl sulfoxide (DMSO) using potassium hydroxide as a base. This step introduces hydrophilic side chains, improving solubility for subsequent reactions .
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Nitration: Electrophilic nitration using nitric acid in sulfuric acid at controlled temperatures (0–5°C) to achieve regioselective substitution at the 7-position .
Table 2: Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Conditions | Yield |
|---|---|---|
| Alkylated fluorenone | KOH, DMSO, 25°C, 12 h | 51% |
| Nitro-substituted derivative | HNO₃, H₂SO₄, 0–5°C, 4 h | 68% |
Reduction and Conjugation
Reduction of the nitro group to an amine is achieved using hydrazine hydrate and palladium on carbon (Pd/C) in ethanol/tetrahydrofuran (THF) mixtures. For example, 7-nitrofluoren-2-amine is reduced to the corresponding amine with 93% yield, which is then functionalized with isothiocyanate groups for bioconjugation .
Physicochemical and Optical Properties
Fluorescence and Two-Photon Absorption
2,4-Difluoro-7-nitrofluoren-9-one derivatives exhibit remarkable photophysical properties. The amine-reactive probe 1 (a related compound) shows a fluorescence quantum yield () of 0.02 in DMSO, which increases to 0.72 upon conjugation with biomolecules like Reelin protein . This "light-up" effect is attributed to restricted intramolecular rotation (RIR) upon binding, reducing non-radiative decay pathways.
Table 3: Photophysical Parameters of Fluorenone Probes
| Parameter | Free Probe (DMSO) | Bioconjugate (PBS) |
|---|---|---|
| 357 nm | 375 nm | |
| 455 nm | 455 nm | |
| 0.02 | 0.72 |
Two-photon absorption cross-sections () for these compounds exceed 500 GM (Göppert-Mayer units), making them suitable for deep-tissue imaging .
Applications in Biotechnology and Materials Science
Bioimaging Probes
Conjugates of 2,4-Difluoro-7-nitrofluoren-9-one with cyclic RGD peptides enable targeted imaging of cancer cells overexpressing αvβ3 integrins. In H1299 lung carcinoma cells, these probes provide high signal-to-noise ratios in both confocal and two-photon fluorescence microscopy (2PFM) .
Polymer Additives
Incorporation into polyimide matrices enhances thermal stability and refractive indices, with applications in optical waveguides. The compound’s high (1.653) makes it ideal for photonic devices .
Recent Advances and Future Directions
Recent work has focused on optimizing two-photon brightness through structural modifications, such as extending π-conjugation with vinylphenyl groups . Future research should explore catalytic asymmetric synthesis to access enantiomerically pure derivatives for chiral sensing applications.
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